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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240 Get Quote

Technical Support Center: MDL-811
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of MDL-811.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of MDL-811?

A1: MDL-811 is a selective allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase.[1][2]

It has an EC50 of 5.7 μM for SIRT6 activation.[2]

Q2: Has the selectivity of MDL-811 been evaluated against other histone deacetylases

(HDACs)?

A2: Yes, the selectivity of MDL-811 has been assessed against a panel of other HDACs. In a

study, MDL-811 was shown to be highly selective for SIRT6, with little to no effect on other

HDACs (HDAC1-11) and sirtuins (SIRT1-3) at concentrations up to 100 μM.[1] These

selectivity assays were conducted by Eurofins Cerep.[1]

Q3: Is there any information on the broader off-target profile of MDL-811 against other protein

families like kinases, GPCRs, or ion channels?

A3: Currently, there is no publicly available data from comprehensive off-target screening of

MDL-811 against broader panels of protein families such as kinases, G-protein coupled
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receptors (GPCRs), or ion channels. The known selectivity profile is limited to the histone

deacetylase family.

Q4: What are the known downstream effects of MDL-811 based on its on-target activity?

A4: As a SIRT6 activator, MDL-811 has been shown to enhance the deacetylation of histone

H3 at lysines 9, 18, and 56 (H3K9Ac, H3K18Ac, and H3K56Ac).[1] This activity leads to

downstream gene regulation. For example, in colorectal cancer cells, MDL-811-mediated

SIRT6 activation leads to the repression of the CYP24A1 gene.[1]

Q5: What are the potential therapeutic applications of MDL-811?

A5: Based on its mechanism of action, MDL-811 has shown potential therapeutic effects in

preclinical studies for colorectal cancer and ischemic stroke.[1][3] It exhibits anti-inflammatory,

anti-tumor, and neuroprotective activities.[2]

Troubleshooting Guides
This section provides guidance for researchers encountering specific issues during their

experiments with MDL-811.

Issue 1: Unexpected Cellular Phenotype Observed

Question: I am observing a cellular phenotype that is not consistent with the known functions

of SIRT6 activation. Could this be due to an off-target effect?

Answer: While MDL-811 is reported to be highly selective for SIRT6 over other HDACs, the

possibility of off-target effects on other, untested protein families cannot be entirely ruled out.

Troubleshooting Steps:

Confirm On-Target Activity: First, verify that MDL-811 is activating SIRT6 in your

experimental system. You can do this by measuring the deacetylation of known SIRT6

substrates, such as H3K9Ac or H3K56Ac, by Western blot.

Dose-Response Analysis: Perform a dose-response experiment. If the unexpected

phenotype occurs at a much higher concentration than that required for SIRT6

activation, it may suggest an off-target effect. The reported EC50 for SIRT6 activation is
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5.7 μM, while anti-proliferative effects in colorectal cancer cell lines have been observed

with IC50 values ranging from 4.7 to 61.0 μM.[2]

Use a Structurally Unrelated SIRT6 Activator: If available, use a different, structurally

unrelated SIRT6 activator as a control. If this second compound recapitulates the

expected on-target effects but not the unexpected phenotype, it strengthens the

possibility of an MDL-811-specific off-target effect.

SIRT6 Knockdown/Knockout Control: The most definitive control is to test MDL-811 in

cells where SIRT6 has been knocked down (e.g., using siRNA) or knocked out (e.g.,

using CRISPR). If the unexpected phenotype persists in the absence of SIRT6, it is

highly likely due to an off-target interaction.

Issue 2: Inconsistent Results Between Different Cell Lines

Question: I am seeing potent anti-proliferative effects of MDL-811 in one cancer cell line but

not another. Why might this be?

Answer: This could be due to several factors related to both on-target and potential off-target

effects.

Troubleshooting Steps:

Assess SIRT6 Expression Levels: Different cell lines may have varying endogenous

levels of SIRT6. Cell lines with lower SIRT6 expression might be less responsive to a

SIRT6 activator. Quantify SIRT6 protein levels in your cell lines by Western blot.

Evaluate Downstream Pathway Dependencies: The cellular consequences of SIRT6

activation can be context-dependent. The signaling pathways downstream of SIRT6

may differ between cell lines, leading to varied phenotypic outcomes.

Consider Off-Target Expression Profiles: Although unknown, it is possible that an off-

target of MDL-811 is differentially expressed between your cell lines, contributing to the

observed differences in sensitivity.

Data Presentation
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Table 1: Selectivity Profile of MDL-811 Against Histone Deacetylases (HDACs)

Target Family
Specific
Enzymes
Tested

Result Concentration Reference

Sirtuins
SIRT1, SIRT2,

SIRT3
Little to no effect Up to 100 μM [1]

Class I HDACs
HDAC1, HDAC2,

HDAC3, HDAC8
Little to no effect Up to 100 μM [1]

Class IIa HDACs
HDAC4, HDAC5,

HDAC7, HDAC9
Little to no effect Up to 100 μM [1]

Class IIb HDACs
HDAC6,

HDAC10
Little to no effect Up to 100 μM [1]

Class IV HDACs HDAC11 Little to no effect Up to 100 μM [1]

Table 2: On-Target Activity of MDL-811

Parameter Value Cell Line/System Reference

EC50 for SIRT6

activation
5.7 μM Biochemical Assay [2]

IC50 for anti-

proliferation
4.7 - 61.0 μM

Colorectal Cancer Cell

Lines
[2]

Experimental Protocols
Histone Deacetylase (HDAC) Selectivity Assay (General Protocol Outline)

This protocol is a general representation based on the information that the selectivity assays

for MDL-811 were performed by Eurofins Cerep.[1] For specific details, it is recommended to

consult Eurofins Cerep's standard protocols.
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Compound Preparation: Prepare stock solutions of MDL-811 in a suitable solvent (e.g.,

DMSO).

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11,

SIRT1-3, and SIRT6) and their respective fluorogenic substrates are prepared in an

appropriate assay buffer.

Assay Reaction:

Add the test compound (MDL-811) or vehicle control (DMSO) to a microplate.

Add the specific HDAC enzyme to each well and incubate for a short period (e.g., 5-15

minutes) at room temperature to allow for compound-enzyme interaction.

Initiate the reaction by adding the fluorogenic substrate. For sirtuins, this will also require

the addition of NAD+.

Signal Detection: Incubate the plate at room temperature or 37°C for a defined period.

Measure the fluorescence signal using a microplate reader at appropriate excitation and

emission wavelengths.

Data Analysis: Calculate the percentage of enzyme inhibition or activation by comparing the

signal in the MDL-811-treated wells to the vehicle control wells. For activators like MDL-811
with SIRT6, the signal will be higher than the control. For inhibitors, the signal will be lower.

Determine IC50 (for inhibitors) or EC50 (for activators) values by fitting the data to a dose-

response curve.
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Caption: On-target signaling pathway of MDL-811.
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Caption: Troubleshooting workflow for unexpected phenotypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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